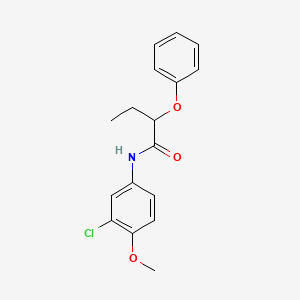![molecular formula C20H23N3O4 B4076238 1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4076238.png)
1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine
Descripción general
Descripción
1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine, also known as MNPP, is a chemical compound that has been synthesized for scientific research purposes. MNPP is a piperazine derivative that has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine has been studied for its potential therapeutic applications in various scientific research areas. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer growth. It specifically targets the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that cause inflammation. By inhibiting COX-2, this compound reduces inflammation in the body. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer growth. By inhibiting HDACs, this compound prevents the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of prostaglandins. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine in lab experiments is its ability to selectively target COX-2 and HDACs. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other processes in the body. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain types of cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine. One area of research is the development of this compound derivatives that have improved efficacy and reduced toxicity. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15(16-7-9-17(10-8-16)23(25)26)20(24)22-13-11-21(12-14-22)18-5-3-4-6-19(18)27-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOAILQQGAJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4076166.png)
![1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4076171.png)
![N-(3-methoxyphenyl)-5-nitro-2-{[N-(tetrahydro-2-furanylmethyl)glycyl]amino}benzamide](/img/structure/B4076176.png)
![N-allyl-N-{3-[4-(benzyloxy)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4076183.png)
![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4076211.png)
![methyl 2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4076214.png)
![3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4076216.png)
![1-[2-(4-iodophenoxy)ethyl]azepane oxalate](/img/structure/B4076223.png)
![2-[2-(2-phenoxyethoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076242.png)

![4-[5-(4-ethoxyphenyl)-2-furyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4076257.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene)](/img/structure/B4076264.png)
![1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076275.png)